molecular formula C12H18O2 B1596030 Carvyl acetate CAS No. 97-42-7

Carvyl acetate

Cat. No.: B1596030
CAS No.: 97-42-7
M. Wt: 194.27 g/mol
InChI Key: YTHRBOFHFYZBRJ-UHFFFAOYSA-N
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Description

Carvyl acetate is a monoterpene ketone with a minty and green aroma. It has been described as sweet and vegetative, with nuances of ripe fruit. While it occurs naturally in several sources, fragrance creators often synthesize this ingredient in a lab .

Synthesis Analysis

This compound is synthesized via the methylerythritol phosphate pathway in plastids. It is derived from geranyl-pyrophosphate through intermediates like limonene or β-pinene in some microorganisms and plants .

Molecular Structure Analysis

The chemical formula for this compound is C12H18O2 . It has a characteristic odor reminiscent of spearmint . The structure consists of a cyclohexenyl ring with an acetate group attached .

Chemical Reactions Analysis

This compound inhibits exercise-induced tachycardia through its beta-adrenergic antagonism and lowers blood pressure via alpha-1 adrenergic antagonism .

Scientific Research Applications

Allelopathic Effects

Carvyl acetate demonstrates significant allelopathic effects. Research indicates that various oxygenic terpenoids, including this compound, can inhibit the growth of certain plants such as Echinochloa crus-galli, a type of barnyard grass. This effect suggests potential applications of this compound in the development of natural herbicides or growth regulators in agriculture (Hai, 2009). Further, in combination with other terpenoids, this compound has been shown to significantly impact the growth and metabolic processes in plants, which underscores its potential as a component in natural herbicide formulations (He et al., 2009).

Genotoxicity Assessment

In the context of evaluating the safety and impact of essential oil components, this compound was included in a study assessing genotoxicity using the Drosophila melanogaster wing spot test. This test is a part of a broader screening project aiming to understand the mutagenic activity of widely used substances. This compound did not exhibit any mutagenic or recombinogenic activity in this study, highlighting its potential safety as a component in various applications (Mademtzoglou et al., 2011).

Therapeutic Potential

This compound's anti-inflammatory and anti-nociceptive effects were explored in a study focusing on its derivative, carvacryl acetate. The study found significant effects in reducing inflammatory mediators and cytokine concentration, suggesting potential therapeutic applications in the treatment of inflammation and pain (Damasceno et al., 2014).

Mechanism of Action

Target of Action

Carvyl acetate is a monoterpene ketone . It is predominantly found in Mentha spicata L. and has shown strong inhibitory potential against Gram-positive and Gram-negative bacteria and pathogenic fungi .

Mode of Action

It is known to exhibitantimicrobial properties , suggesting that it may interact with bacterial cell membranes or enzymes to inhibit their growth .

Biochemical Pathways

This compound is synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants .

Result of Action

This compound and its derivatives have shown interesting antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities . In other studies, carvone was found to be non-active against cell lines derived from human tumors, such as mcf-7 cells (breast adenocarcinoma) and ht-29 (colon adenocarcinoma) and other lines like uacc-62 (melanoma), 786-o (kidney adenocarcinoma), nci-h460 (non-small-cell lung adenocarcinoma), pc-3 (prostate adenocarcinoma), and k-562 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis and yield of essential oils like this compound are regulated by factors like light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These factors also have a significant impact on the chemical nature and stability of essential oil components .

Future Directions

Research on carvyl acetate continues to explore its pharmacological potential. Its derivatives have shown interesting antioxidant, antimicrobial, anti-inflammatory, and other activities. Further studies may reveal additional therapeutic applications .

Biochemical Analysis

Biochemical Properties

Carvyl acetate plays a significant role in various biochemical reactions. It interacts with enzymes such as esterases, which hydrolyze this compound into carvone and acetic acid . These interactions are crucial for its metabolism and biological activity. Additionally, this compound has been found to exhibit antioxidant and antimicrobial properties, making it a valuable compound in biochemical research .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and inflammation . It also impacts cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific receptors and enzymes, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, affecting various cellular processes. For example, this compound has been found to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation when exposed to extreme temperatures or prolonged storage. Long-term exposure to this compound has been observed to affect cellular functions, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as esterases, which hydrolyze it into carvone and acetic acid . These metabolites can further undergo various biochemical reactions, contributing to the overall metabolic flux. This compound has also been found to interact with cofactors such as NADPH, which play a role in its metabolism and detoxification .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, affecting its localization and activity. For example, this compound has been found to accumulate in the liver and brain, where it exerts its biological effects . The transport and distribution of this compound are crucial for its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it influences mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action.

Properties

IUPAC Name

(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl) acetate
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InChI

InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3
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InChI Key

YTHRBOFHFYZBRJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CCC(CC1OC(=O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H18O2
Record name CARVYL ACETATE
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DSSTOX Substance ID

DTXSID3024738
Record name Carvyl acetate
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Molecular Weight

194.27 g/mol
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Physical Description

Carvyl acetate is a clear colorless liquid. (NTP, 1992), colourless to pale yellow liquid with a spearminty odour
Record name CARVYL ACETATE
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Record name Carvyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/350/
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Boiling Point

171 to 174 °F at 0.1 mmHg (NTP, 1992)
Record name CARVYL ACETATE
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Flash Point

207 °F (NTP, 1992)
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Solubility

slightly soluble in water; soluble in alcohol and most fixed oils
Record name Carvyl acetate
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Density

0.976 (NTP, 1992) - Less dense than water; will float, 0.964-0.970
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CAS No.

97-42-7, 1205-42-1, 7053-79-4
Record name CARVYL ACETATE
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Record name Carvyl acetate
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Record name Carvyl acetate
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Record name 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,5R)-rel-
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Record name (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-yl acetate
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Record name cis-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-yl acetate
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Record name Carvyl acetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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